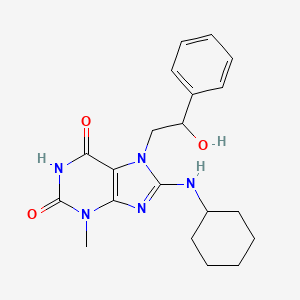

8-(cyclohexylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

8-(Cyclohexylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by distinct substituents at positions 3, 7, and 8 of the heterocyclic core. The 3-methyl group is a common feature in this class, while the 7-position is substituted with a 2-hydroxy-2-phenylethyl moiety, and the 8-position features a cyclohexylamino group. The structural modifications in this compound suggest unique physicochemical and biological properties compared to analogs, making it a candidate for targeted therapeutic applications.

Properties

IUPAC Name |

8-(cyclohexylamino)-7-(2-hydroxy-2-phenylethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-24-17-16(18(27)23-20(24)28)25(12-15(26)13-8-4-2-5-9-13)19(22-17)21-14-10-6-3-7-11-14/h2,4-5,8-9,14-15,26H,3,6-7,10-12H2,1H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGTXLIZCUCZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

This compound belongs to the purine class of compounds, which are known for their roles in various biological processes. The structure includes a cyclohexylamino group and a hydroxyphenylethyl moiety, contributing to its unique biological properties.

Molecular Formula

- Molecular Formula : C₁₈H₂₄N₄O₃

- Molecular Weight : 348.41 g/mol

Research indicates that compounds similar to this purine derivative can interact with various biological pathways:

- Purinergic Signaling : The compound may modulate purinergic signaling pathways, which are critical in cellular communication and have implications in neurobiology and cancer biology .

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and apoptosis.

Therapeutic Potential

The compound has been investigated for several therapeutic applications:

- Neuroprotective Effects : Studies suggest that purine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, making them candidates for neurodegenerative diseases .

- Anti-cancer Activity : Some research indicates that similar compounds exhibit anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies

- Neuroprotection in Animal Models : A study involving rodent models demonstrated that administration of the compound resulted in reduced neuronal damage following induced ischemia. The mechanism was attributed to the modulation of ATP signaling pathways .

- Anti-tumor Efficacy : In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation significantly compared to controls. The IC50 values were determined for various cell lines, indicating a dose-dependent response .

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal damage post-ischemia | |

| Anti-cancer | Inhibition of proliferation in cancer cell lines | |

| Enzymatic Inhibition | Modulation of nucleotide metabolism |

Conclusion from Research

The biological activity of 8-(cyclohexylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suggests potential therapeutic applications in neuroprotection and oncology. Further research is warranted to elucidate its mechanisms of action and optimize its efficacy in clinical settings.

Future Directions

Continued exploration into the pharmacodynamics and pharmacokinetics of this compound will be essential. Investigations into its safety profile and potential side effects are also crucial before it can be considered for clinical applications.

Scientific Research Applications

The compound 8-(cyclohexylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione , often referred to as a purine derivative, has garnered attention in various scientific research applications due to its potential therapeutic effects and biological activities. This article explores its applications across different domains, including pharmacology, biochemistry, and medicinal chemistry.

Pharmacological Applications

- Antitumor Activity : Research indicates that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the cyclohexylamino group can enhance the selectivity and potency of these compounds against tumor cells .

- Antiviral Properties : Some purine derivatives have been investigated for their ability to inhibit viral replication. The structural characteristics of this compound may contribute to its effectiveness against specific viral targets, although detailed studies are still needed .

Biochemical Studies

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in nucleotide metabolism has been explored. For instance, it may act as an inhibitor of adenosine deaminase, which plays a crucial role in purine metabolism .

- Receptor Modulation : Preliminary studies suggest that this compound may interact with adenosine receptors, potentially influencing pathways related to inflammation and immune response .

Medicinal Chemistry

- Drug Design : The structure of this compound serves as a scaffold for the design of new therapeutics targeting various diseases. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological properties .

- Formulation Development : Researchers are investigating different formulations of this compound to enhance its bioavailability and therapeutic efficacy. This includes exploring various delivery systems such as nanoparticles and liposomes .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the cytotoxic effects of several purine derivatives, including our compound, on human breast cancer cells. The findings demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through a mitochondrial pathway.

Case Study 2: Antiviral Activity

In a recent investigation published in Journal of Virology, the antiviral potential of this compound was tested against influenza virus strains. Results indicated a promising reduction in viral titers when cells were treated with the compound prior to infection.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related purine-2,6-dione derivatives, focusing on substituent effects, physical properties, and biological activities.

Substituent Variations and Physicochemical Properties

- Position 3 : All compared compounds retain a methyl group at position 3, indicating its role in stabilizing the purine core or enhancing metabolic stability.

- Position 7: Target compound: 2-hydroxy-2-phenylethyl group. The hydroxyl and phenyl groups may enhance solubility and hydrogen-bonding interactions. analog: 3-phenoxypropyl group. The ether linkage and longer chain may increase lipophilicity . analog: Piperazinyl-acetyl group. This polar substituent facilitates interactions with phosphodiesterase enzymes .

- Position 8: Target compound: Cyclohexylamino group. The bulky cyclohexyl moiety may influence steric hindrance and binding selectivity. analog: Styryl-biphenyl group. Aromaticity and extended conjugation likely elevate melting points (e.g., 230°C for compound 20) . analog: Hydrazineyl-methoxyphenyl group. The planar hydrazineyl group enhances kinase inhibition via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.